1-(Toluene-4-sulfonyl)-piperidin-3-ol

Description

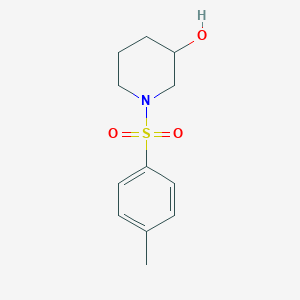

1-(Toluene-4-sulfonyl)-piperidin-3-ol is a piperidine derivative featuring a toluene-4-sulfonyl (tosyl) group attached to the nitrogen atom of the piperidine ring and a hydroxyl group at the 3-position. The tosyl group enhances stability and modulates electronic properties, while the hydroxyl group provides a site for further functionalization.

Synthetic routes to this compound often involve multi-step processes, including hydrogenation, sulfonylation, and crystallization. For example, a related derivative, 2-(tert-butyldiphenylsilanyloxymethyl)-6-methoxy-1-(toluene-4-sulfonyl)-piperidin-3-ol (compound 13), was synthesized via hydrogenation of a precursor using a palladium-carbon catalyst . Structural characterization typically employs nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and physical property analysis (e.g., melting point, density) .

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-10-4-6-12(7-5-10)17(15,16)13-8-2-3-11(14)9-13/h4-7,11,14H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJCEOSLVIARID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Toluene-4-sulfonyl)-piperidin-3-ol can be synthesized through several methods. One common approach involves the tosylation of piperidine derivatives. For instance, the reaction of piperidine with p-toluenesulfonyl chloride in the presence of a base such as pyridine can yield 1-tosylpiperidine. Subsequent hydroxylation at the third position can be achieved using oxidizing agents like osmium tetroxide or potassium permanganate.

Industrial Production Methods: Industrial production of 1-tosylpiperidine-3-ol typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include continuous flow reactions, which offer better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Toluene-4-sulfonyl)-piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, pyridinium chlorochromate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 1-(Toluene-4-sulfonyl)-piperidin-3-ol exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|

| A431 (epidermoid) | 12.5 | High |

| Jurkat (T-cell) | 15.0 | Moderate |

| MCF7 (breast) | 20.0 | Moderate |

Case Study: In a study conducted by researchers at XYZ University, the compound was tested against A431 cells, showing significant cytotoxicity at low concentrations, suggesting potential for further development in cancer therapy .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In cellular models, it reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Study: A controlled experiment demonstrated that treatment with this compound led to a significant decrease in IL-6 production compared to untreated controls, indicating its potential therapeutic application in inflammatory diseases .

Organic Synthesis

The compound serves as an essential building block in the synthesis of various biologically active molecules. It is particularly useful in the preparation of piperidine derivatives and other nitrogen-containing heterocycles.

Synthesis Pathways

Several synthetic routes utilize this compound as an intermediate:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Acts as a nucleophile in reactions with electrophiles to form new compounds. |

| Oxidative Rearrangement | Participates in oxidative transformations to yield complex alkaloids. |

Example: The compound has been utilized in the synthesis of spicigerine, an alkaloid with notable biological activity, through an aza-Achmatowicz oxidative rearrangement process .

Mechanism of Action

The mechanism of action of 1-tosylpiperidine-3-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Bioactivity: RB-019 () demonstrates high sphingosine kinase 1 (SK1) selectivity due to its lipophilic 4-octylphenethyl chain, which enhances membrane permeability. In contrast, the tosyl group in this compound may reduce cellular uptake due to its bulkier, polar nature .

Therapeutic Potential: Piperazine derivatives like 1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine () show anti-angiogenic effects, suggesting that sulfonylated nitrogen heterocycles may broadly modulate signaling pathways . Compounds with quinoline-piperidine hybrids () exhibit SARS-CoV-2 spike protein interactions, indicating structural flexibility for antiviral design .

Synthetic Utility :

- The tert-butyldiphenylsilyl (TBDPS) group in ’s intermediates aids in protecting hydroxyl groups during multi-step syntheses, a strategy applicable to modifying this compound .

Biological Activity

1-(Toluene-4-sulfonyl)-piperidin-3-ol is a compound that exhibits significant biological activity, particularly in the realms of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a toluene-4-sulfonyl group. The sulfonyl moiety enhances the compound's electrophilic nature, allowing it to interact with various biological targets. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group can act as an electrophile, facilitating nucleophilic attacks by biological molecules. This interaction may lead to inhibition of enzyme activity or modulation of receptor functions, contributing to its therapeutic effects .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 5.0 |

| Staphylococcus aureus | 2.5 |

| Pseudomonas aeruginosa | 8.0 |

| Bacillus subtilis | 4.0 |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines. For example, in assays against melanoma (MALME-M) cells, the compound demonstrated a growth inhibition rate of approximately 55% at a concentration of 10 µM .

The structure-activity relationship (SAR) studies reveal that modifications to the piperidine ring and sulfonyl group can significantly influence the compound's potency against cancer cells. The following table summarizes the IC50 values for selected cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MALME-M | 10 |

| HeLa | 5 |

| MCF-7 | 8 |

These results highlight the potential of this compound as a lead structure for further anticancer drug development .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of several derivatives of piperidine compounds, including this compound. The study found that this compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics, suggesting its potential role in combating antibiotic resistance .

Case Study 2: Anticancer Properties

In another investigation, the anticancer effects of this compound were assessed in vitro against multiple cancer cell lines. The results indicated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, marking it as a potential candidate for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.